4-(Phenethyloxy)-2-(trifluoromethyl)aniline
Description
4-(Phenethyloxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a phenethyloxy group at the para-position and a trifluoromethyl (CF₃) group at the ortho-position of the aromatic ring. This combination of substituents may influence the compound’s physicochemical properties, such as solubility, acidity, and reactivity, as well as its biological interactions.
Properties
IUPAC Name |
4-(2-phenylethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)13-10-12(6-7-14(13)19)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPORWBBINATBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234122 | |
| Record name | 4-(2-Phenylethoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946784-36-7 | |
| Record name | 4-(2-Phenylethoxy)-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Phenylethoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives using trifluoromethylating agents such as Umemoto’s reagents . The reaction conditions often involve the use of solvents like hexafluoroisopropanol (HFIP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenethyloxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The phenethyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(Phenethyloxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Phenethyloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The phenethyloxy group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(Phenethyloxy)-2-(trifluoromethyl)aniline and related aniline derivatives:
Inference: The *ortho-CF₃ group lowers pKa compared to para-substituted analogs, but the para-phenethyloxy group may partially counteract this effect via electron donation.
Key Comparisons:
Substituent Position and Acidity :
- The ortho-CF₃ group in this compound contributes to lower pKa compared to para-CF₃ analogs (e.g., 4-(trifluoromethyl)aniline, pKa 2.75). However, the phenethyloxy group’s electron-donating nature may raise the pKa slightly compared to 2-(trifluoromethyl)aniline (predicted pKa 1.10) .
- In contrast, nitro-substituted analogs (e.g., dinitroanilines in ) exhibit stronger electron-withdrawing effects, enhancing acidity and antitubulin activity .
Biological Activity: Dinitroaniline derivatives () show strong affinity for plant and protozoan tubulin due to nitro groups’ electronic effects. The phenethyloxy group’s bulkiness may hinder interactions with compact binding pockets, unlike smaller substituents (e.g., -Cl in 4-Chloro-2-(trifluoromethyl)aniline) .
Synthetic Utility :
- This compound likely requires nucleophilic aromatic substitution or Ullmann-type coupling for phenethyloxy introduction, contrasting with chlorination methods used for 4-Chloro-2-(trifluoromethyl)aniline .
- Its CF₃ group enhances stability against metabolic degradation, a trait shared with 4-(trifluoromethoxy)aniline, which is used in agrochemicals .
Odor thresholds for trifluoromethylated anilines (e.g., 3-(trifluoromethyl)aniline, ORC >13 ng/L ) suggest that the target compound may require handling in controlled environments.
Research Findings and Implications
- Synthetic Versatility : The compound’s reactivity in forming urea/sulfonylurea derivatives (analogous to ) makes it a candidate for drug discovery libraries.
- Agrochemical Applications: Fluorinated anilines are prominent in crop protection (); the phenethyloxy group may offer novel modes of action against pests.
Data Tables
Table 1: Substituent Effects on pKa
| Compound | Substituent Position | pKa |
|---|---|---|
| 2-(Trifluoromethyl)aniline | 2-CF₃ | 1.10 |
| 4-(Trifluoromethyl)aniline | 4-CF₃ | 2.75 |
| 4-(Trifluoromethoxy)aniline | 4-OCF₃ | 2.75 |
| This compound | 4-OCH₂CH₂Ph, 2-CF₃ | ~1.5–2.5* |
Biological Activity
4-(Phenethyloxy)-2-(trifluoromethyl)aniline is a compound of interest in various fields, including medicinal chemistry and biochemical research. Its unique chemical structure provides a foundation for exploring its biological activity, particularly its interaction with specific biological targets.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 946784-36-7
- Molecular Formula : C15H14F3N
- Molecular Weight : 281.27 g/mol
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially alter the pharmacokinetic properties of the molecule, making it a candidate for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. While detailed mechanisms are not fully elucidated, preliminary studies suggest that the compound may influence signaling pathways relevant to cell proliferation and apoptosis.
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on cell lines. The following table summarizes key findings from recent studies:
These studies indicate that this compound exhibits significant biological activity across different cancer cell lines, suggesting potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the phenethyloxy and trifluoromethyl groups have been explored:
- Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
- Phenethyloxy Substitution : Variations in this moiety have been shown to affect binding affinity to target proteins.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of several analogs of aniline derivatives, including this compound. The compound was found to inhibit tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's potency against tumor cells .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could mitigate oxidative stress in neuronal cells, suggesting a role in protecting against conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
